5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
Description
5-Chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a benzamide derivative featuring a propyl-substituted tetrahydroquinoline moiety linked via an ethylamine spacer to a chloro-methoxybenzamide core. Its design likely aims to enhance target specificity and pharmacokinetic properties compared to earlier benzamide derivatives .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-3-12-25-13-4-5-17-14-16(6-8-20(17)25)10-11-24-22(26)19-15-18(23)7-9-21(19)27-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNQBCOKWALVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide, which is a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release.
Mode of Action
Based on its role as an intermediate in the synthesis of glyburide, it can be inferred that it might interact with its targets through a similar mechanism. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin.
Biochemical Pathways
As an intermediate in the synthesis of glyburide, it might affect similar pathways. Glyburide primarily affects the insulin signaling pathway. By stimulating the release of insulin, it promotes glucose uptake, glycogen synthesis, and fat storage, while inhibiting gluconeogenesis.
Pharmacokinetics
As an intermediate in the synthesis of glyburide, it might have similar properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver. Its metabolites are excreted in the bile and urine.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Note: The target compound’s activity is inferred from structural parallels to NLRP3 inhibitors like glyburide and 16673-34-0 .
Critical Analysis of Structural Modifications
Tetrahydroquinoline vs. Sulfamoylphenyl Substituents
The target compound’s 1-propyl-tetrahydroquinoline group distinguishes it from 16673-34-0, which has a sulfamoylphenyl substituent. The tetrahydroquinoline moiety likely enhances lipophilicity, improving blood-brain barrier penetration or intracellular target engagement compared to the polar sulfonamide group in 16673-34-0. However, the sulfamoyl group in 16673-34-0 may confer stronger hydrogen-bonding interactions with NLRP3, as evidenced by its efficacy in reducing infarct size in vivo .
Propyl vs. Methyl-Oxo Substitutions on Tetrahydroquinoline
The absence of an oxo group in the target compound may reduce metabolic oxidation susceptibility, improving stability .
Thioether-Linked Derivatives
Compounds like Compound 15 () incorporate thioether linkages and heterocyclic groups (e.g., thienyl, pyridinyl), which may target kinases or viral proteases. These functionalities diverge significantly from the target compound’s tetrahydroquinoline-ethylamine architecture, suggesting distinct therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
